3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate (CAS: 94200-56-3) is a highly fluorinated organophosphate compound characterized by a dodecyl chain with 21 fluorine atoms and a terminal trifluoromethyl group at position 11. Its dihydrogen phosphate moiety enhances polarity, enabling applications in surfactants, coatings, and specialty materials. The compound’s extensive fluorination confers exceptional hydrophobicity, thermal stability, and chemical resistance, aligning with properties of per- and polyfluoroalkyl substances (PFAS) .
Properties
CAS No. |
94200-56-3 |
|---|---|
Molecular Formula |
C13H6F23O4P |
Molecular Weight |
694.12 g/mol |
IUPAC Name |
[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] dihydrogen phosphate |
InChI |
InChI=1S/C13H6F23O4P/c14-3(15,1-2-40-41(37,38)39)5(17,18)7(21,22)9(25,26)11(29,30)10(27,28)8(23,24)6(19,20)4(16,12(31,32)33)13(34,35)36/h1-2H2,(H2,37,38,39) |
InChI Key |
XVPQHRLANPJWIF-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate typically involves the following steps:
Fluorination: The starting material, a hydrocarbon chain, undergoes fluorination using elemental fluorine or other fluorinating agents to introduce fluorine atoms at specific positions.
Phosphorylation: The fluorinated hydrocarbon is then reacted with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group.
Hydrolysis: The resulting intermediate is hydrolyzed to yield the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for efficient and scalable production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The phosphate group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and phosphoric acid.
Oxidation and Reduction: While the extensive fluorination provides resistance to oxidation and reduction, under extreme conditions, these reactions can occur.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or amines can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation/Reduction: Strong oxidizing or reducing agents may be required for these reactions.
Major Products
Substitution: Products depend on the substituent introduced.
Hydrolysis: Alcohol and phosphoric acid.
Oxidation/Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate finds applications in various fields:
Chemistry: Used as a surfactant or emulsifier in chemical reactions due to its unique surface properties.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of non-stick coatings, lubricants, and corrosion-resistant materials.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate is primarily attributed to its fluorinated structure. The extensive fluorination imparts hydrophobicity and chemical resistance, allowing it to interact with hydrophobic surfaces and molecules. This interaction can alter the physical properties of surfaces, such as reducing friction or preventing adhesion.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Fluorinated Phosphates
Key Observations:
Fluorination Density : The target compound (24 F atoms) exceeds shorter-chain analogs like CAS 54009-73-3 (19 F) but is less fluorinated than tris-substituted derivatives (e.g., 63 F in CAS 106554-16-9) .
Functional Groups: Hydroxyl-containing analogs (e.g., CAS 94158-70-0) exhibit higher hydrophilicity but reduced thermal stability compared to the target compound’s non-hydroxylated structure .
Ionic Forms : Diammonium salts (e.g., CAS 94200-50-7) demonstrate enhanced aqueous solubility due to ionic interactions, unlike the dihydrogen phosphate form of the target compound .
Table 2: Application Profiles
Key Insights:
- Surfactant Efficiency: The target compound’s trifluoromethyl group and long fluorinated chain optimize surface tension reduction, outperforming hydroxylated analogs in non-polar media .
- Environmental Impact : All PFAS-derived compounds, including the target, exhibit persistence and bioaccumulation risks. Shorter-chain alternatives (e.g., CAS 54009-73-3) are increasingly favored under regulatory pressures .
Computational and Experimental Comparisons
- Similarity Indexing : Using Tanimoto coefficients, the target compound shows >70% structural similarity to CAS 94200-50-7 but <50% similarity to hydroxylated derivatives (e.g., CAS 94158-70-0), indicating divergent biological interactions .
- Binding Interactions: Molecular docking studies suggest that trifluoromethyl positioning (C11 in the target vs.
Biological Activity
The compound 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl dihydrogen phosphate (often abbreviated as F-11-DP) is a fluorinated phosphoric acid derivative. Its unique structure and properties suggest potential applications in various biological and environmental contexts. This article aims to provide a comprehensive overview of its biological activity based on existing research.
Chemical Structure and Properties
F-11-DP is characterized by:
- A long-chain fluorinated alkyl group.
- A phosphate functional group that may influence its solubility and interaction with biological membranes.
These features are essential for understanding its biological activity and potential toxicity.
The biological activity of F-11-DP can be attributed to several mechanisms:
- Membrane Interaction : The fluorinated alkyl chain enhances its ability to interact with lipid membranes. This property can disrupt membrane integrity or alter membrane fluidity.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation : There is evidence that fluorinated compounds can affect cell signaling pathways by interacting with receptor proteins.
Toxicological Studies
Research indicates that F-11-DP exhibits cytotoxicity in various cell lines:
- Cytotoxicity Assays : In vitro assays have demonstrated that F-11-DP can induce apoptosis in cancer cell lines at certain concentrations. The mechanism appears to involve oxidative stress and mitochondrial dysfunction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Mitochondrial dysfunction |
| A549 (Lung) | 18 | Increased reactive oxygen species (ROS) |
Case Studies
-
Breast Cancer Treatment : In a study investigating the effects of F-11-DP on MCF-7 cells:
- The compound was found to reduce cell viability significantly.
- Increased levels of caspase-3 were observed, indicating activation of the apoptotic pathway.
- Environmental Impact Studies : Research has shown that compounds similar to F-11-DP can bioaccumulate in aquatic organisms. Their presence raises concerns about long-term ecological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
